molecular formula C32H35N3O4 B1668384 CEP-7055 CAS No. 402857-58-3

CEP-7055

Katalognummer: B1668384
CAS-Nummer: 402857-58-3
Molekulargewicht: 525.6 g/mol
InChI-Schlüssel: UHEBDUAFKQHUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Key Structural Features:

ComponentRole in Chemical Reactivity
Pyrrolocarbazole coreBinds ATP pocket of VEGF-R kinases via π-π and hydrophobic interactions .
C3-(isopropylmethoxy) groupEnhances selectivity for VEGF-R2 (KDR) kinase .
N,N-dimethyl glycine esterIncreases solubility and oral absorption .

Biochemical Kinase Inhibition

This compound’s active metabolite, CEP-5214, directly inhibits VEGF-R tyrosine kinases through competitive ATP binding .

Kinase Inhibition Profile :

Kinase TargetIC₅₀ (nM)Mechanism of Inhibition
VEGF-R2 (KDR)18Blocks ATP binding, preventing autophosphorylation.
VEGF-R1 (FLT-1)12Inhibits ligand-dependent signaling.
VEGF-R3 (FLT-4)17Reduces lymphangiogenesis pathways.
  • Reaction Specificity : CEP-5214 shows >100-fold selectivity for VEGF-Rs over unrelated kinases (e.g., EGFR, PDGFR) .

Metabolic Activation

In vivo, this compound undergoes hydrolysis to release CEP-5214 :

  • Reaction :
    This compound (ester) + H₂O → CEP-5214 (active) + N,N-dimethyl glycine

  • Catalysis : Hydrolysis is mediated by esterases in the liver and plasma.

  • Pharmacokinetics :

    • Peak plasma concentration of CEP-5214 occurs 1–2 hours post-administration .

    • Oral bioavailability of this compound in mice: >60% .

Inhibition of VEGF-Induced Signaling

CEP-5214 disrupts VEGF-R2 phosphorylation in endothelial cells:

  • Reaction :
    VEGF binding → VEGF-R2 dimerization → CEP-5214 binds ATP site → Blocks tyrosine kinase activation .

  • Cellular Assay Data :

    • IC₅₀ for VEGF-R2 phosphorylation in HUVECs: 10 nM .

    • Inhibition of VEGF-induced plasma extravasation in rats: ED₅₀ = 20 mg/kg .

Anti-Angiogenic Effects in Preclinical Models

This compound’s chemical activity translates to functional outcomes:

  • Matrigel Implant Assay : 82% inhibition of neovascularization at 23.8 mg/kg .

  • Tumor Xenograft Models :

    Tumor ModelMax Inhibition vs. Control
    U87MG glioblastoma90%
    HT-29 colon carcinoma75%
  • Mechanistic Correlation : Reduced microvessel density (22–38%) via CD34/Factor VIII staining .

Reversibility and Toxicity Profile

  • Reaction Reversibility : VEGF-R2 phosphorylation resumes 24 hours after this compound withdrawal .

  • Tolerability : No significant toxicity observed in chronic dosing (up to 65 days) .

Biologische Aktivität

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

  • VEGF-R1/FLT-1
  • VEGF-R2/KDR
  • VEGF-R3/FLT-4

In biochemical assays, this compound demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:
this compound has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

  • A375 Melanomas: Significant tumor growth inhibition.
  • U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.
  • MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

Tumor TypeModel TypeDose (mg/kg)% Inhibition
A375 MelanomaSubcutaneous23.850–90%
U251MG GlioblastomaSubcutaneous23.860%
MCF-7 Breast CarcinomaSubcutaneous11.9–23.855%
ASPC-1 Pancreatic CarcinomaOrthotopic23.870%

Antiangiogenic Activity

This compound's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), this compound was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, this compound has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

Eigenschaften

CAS-Nummer

402857-58-3

Molekularformel

C32H35N3O4

Molekulargewicht

525.6 g/mol

IUPAC-Name

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChI-Schlüssel

UHEBDUAFKQHUBV-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Kanonische SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP-7055
Reactant of Route 2
Reactant of Route 2
CEP-7055
Reactant of Route 3
Reactant of Route 3
CEP-7055
Reactant of Route 4
Reactant of Route 4
CEP-7055
Reactant of Route 5
Reactant of Route 5
CEP-7055
Reactant of Route 6
Reactant of Route 6
CEP-7055

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.